

Application Notes and Protocols: Response of RT4 Bladder Cancer Cells to ODM-203

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Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3] The RT4 bladder cancer cell line is characterized by a chromosomal rearrangement resulting in an FGFR3-TACC3 fusion protein.[2] This fusion leads to constitutive activation of the FGFR3 signaling pathway, making RT4 cells highly dependent on this pathway for their proliferation and survival.[2] These application notes provide a summary of the cellular response of RT4 cells to ODM-203, along with detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data on the effects of ODM-203 on RT4 bladder cancer cells.

Table 1: In Vitro Efficacy of ODM-203 in RT4 Cells

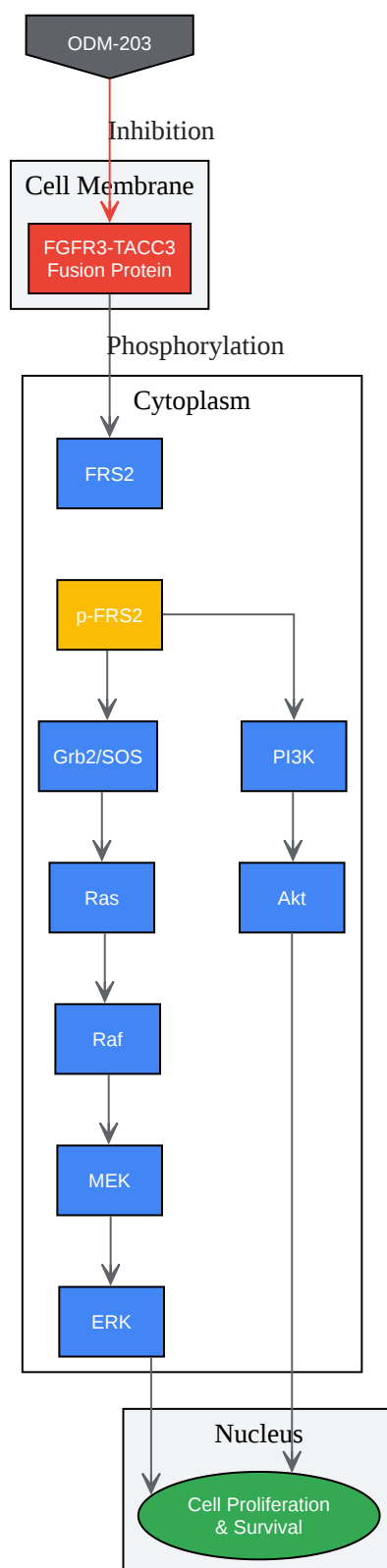
Parameter	Value (IC50)	Reference
Cell Proliferation	192 nM	[2]
FRS2 Phosphorylation (Tyr196)	89 nM	[2]

Table 2: In Vivo Efficacy of ODM-203 in RT4 Xenograft Model

Treatment Group	Dose	Tumor Growth Inhibition	Reference
ODM-203	20 mg/kg	Significant	[4]
ODM-203	40 mg/kg	Significant	[4]

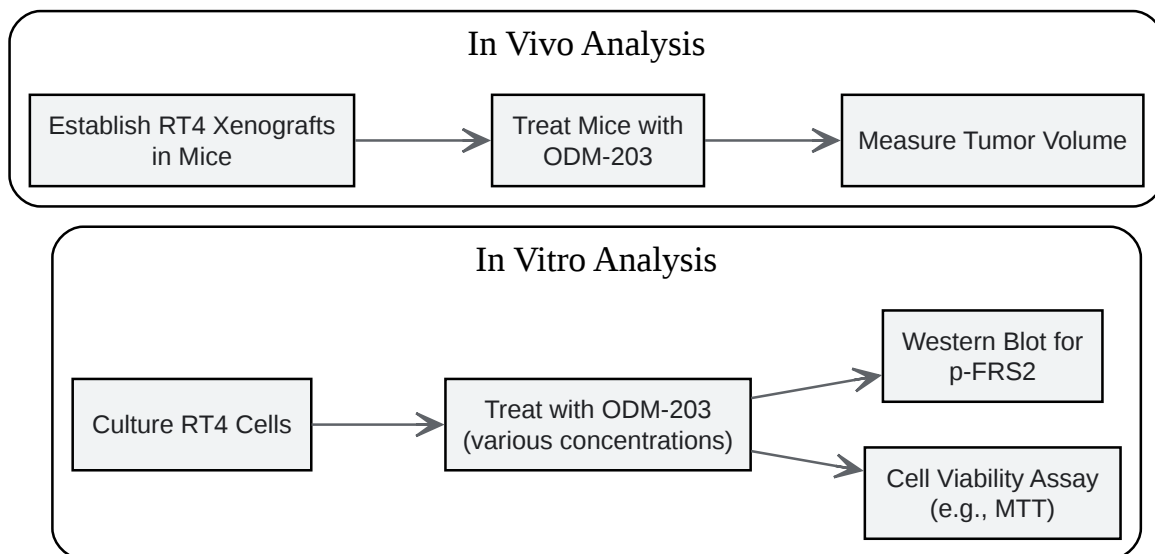
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by ODM-203 in RT4 cells and a general workflow for assessing the drug's efficacy.



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Caption: FGFR3-TACC3 signaling pathway and the inhibitory effect of ODM-203.



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Caption: General experimental workflow for evaluating ODM-203 in RT4 cells.

Experimental Protocols

Cell Culture

- Cell Line: RT4 human bladder cancer cells (ATCC HTB-2).
- Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

- Materials:
 - RT4 cells

- Culture medium
- ODM-203 (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader
- Procedure:
 - Seed RT4 cells into 96-well plates at a density of 5,000 cells/well in 100 μ L of culture medium.
 - Incubate the plates for 24 hours to allow cells to attach.
 - Prepare serial dilutions of ODM-203 in culture medium. The final DMSO concentration should not exceed 0.1%.
 - Remove the medium from the wells and add 100 μ L of the ODM-203 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
 - Incubate the plates for 72 hours at 37°C.
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Phospho-FRS2

This protocol provides a general framework for detecting the phosphorylation of FRS2.

- Materials:
 - RT4 cells
 - Culture medium
 - ODM-203
 - 6-well plates
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - Transfer membranes (e.g., PVDF)
 - Blocking buffer (e.g., 5% BSA in TBST)
 - Primary antibodies: anti-phospho-FRS2 (Tyr196) and anti-total FRS2
 - Secondary antibody (HRP-conjugated)
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Seed RT4 cells into 6-well plates and grow to 70-80% confluency.

- Treat the cells with various concentrations of ODM-203 for a specified time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-FRS2 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an anti-total FRS2 antibody or an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Conclusion

ODM-203 effectively inhibits the proliferation of RT4 bladder cancer cells by targeting the constitutively active FGFR3-TACC3 fusion protein. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of FGFR inhibitors in bladder cancer.

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